Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
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Overview
Description
Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress and inflammation . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Amino-5,6,7,8-tetrahydronaphthalene: Shares a similar naphthalene ring structure but lacks the ethyl carboxylate group.
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrocarbon with a similar ring system but without the amino and carboxylate functional groups.
Uniqueness: Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h7-8H,2-6,14H2,1H3 |
InChI Key |
GDBFWHNIKLCKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=C(C=C1)N |
Origin of Product |
United States |
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